3-(Thiophen-3-ylmethoxy)azetidine is a heterocyclic compound that combines the azetidine ring with a thiophene moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which can influence biological activity and chemical reactivity. The molecular formula of this compound is , and it has a molecular weight of approximately .
3-(Thiophen-3-ylmethoxy)azetidine can be classified as a substituted azetidine, which is a four-membered nitrogen-containing heterocycle. Azetidines are often used as building blocks in organic synthesis and have been studied for their biological properties. The thiophene group attached to the azetidine ring enhances its electronic properties and may contribute to its reactivity and interactions with biological targets.
The synthesis of 3-(Thiophen-3-ylmethoxy)azetidine typically involves several key steps:
The molecular structure of 3-(Thiophen-3-ylmethoxy)azetidine consists of an azetidine ring bonded to a methoxy group attached to a thiophene ring. The structural characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 3-(Thiophen-3-ylmethoxy)azetidine |
InChI | InChI=1S/C12H13NOS/c1-2-4... |
InChI Key | SSCOWRAROVHIAA-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)OCC2=CSC3=CC=CC=C32 |
The presence of both the thiophene and azetidine rings contributes to the compound's unique properties, including its reactivity and potential biological activity .
3-(Thiophen-3-ylmethoxy)azetidine can participate in various chemical reactions:
These reactions highlight the versatility of 3-(Thiophen-3-ylmethoxy)azetidine in synthetic organic chemistry .
The mechanism of action for 3-(Thiophen-3-ylmethoxy)azetidine is likely related to its interaction with biological targets such as enzymes or receptors:
Further research is necessary to elucidate specific pathways and molecular interactions involved in its mechanism of action .
The physical properties of 3-(Thiophen-3-ylmethoxy)azetidine include:
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
3-(Thiophen-3-ylmethoxy)azetidine has several promising applications:
Research continues into optimizing its synthesis and exploring new applications across various scientific fields .
Structure-based scaffold hopping has emerged as a pivotal strategy in antimycobacterial drug discovery, leveraging the 3-(thiophen-3-ylmethoxy)azetidine core to overcome limitations of existing chemotherapeutics. This approach capitalizes on computational docking studies to identify novel chemotypes that maintain critical interactions with target enzymes while optimizing physicochemical properties. The azetidine ring's constrained geometry confers significant advantages in this context, as its bond angle distortion enhances ring reactivity and directional binding compared to larger cyclic amines [1] [6].
Molecular docking simulations against mycobacterial enzyme targets reveal that the thiophene-azetidine scaffold establishes three key interactions: (1) hydrogen bonding between the azetidine nitrogen and catalytic residues, (2) π-π stacking of the thiophene ring with hydrophobic pockets, and (3) hydrophobic interactions of the methylene linker. These interactions collectively enable high-affinity binding while maintaining specificity [1]. The scaffold's versatility is demonstrated through in silico modifications at three strategic positions: the azetidine nitrogen (R₁), the thiophene ring (R₂), and the methylene bridge (R₃), enabling tailored interactions with diverse binding sites [3] [6].
Table 1: Scaffold Hopping Outcomes for Antimycobacterial Development
Parent Scaffold | Modified Scaffold | Target Enzyme | Binding Affinity (ΔG, kcal/mol) | Selectivity Index |
---|---|---|---|---|
Piperidine | Azetidine | InhA | -8.2 → -10.5 | 5.2 → 18.7 |
Pyrrolidine | Azetidine-thiophene | KasA | -7.8 → -9.9 | 3.8 → 15.3 |
Morpholine | Thiophene-azetidine | DprE1 | -8.5 → -11.2 | 6.1 → 22.4 |
Recent advances have established that substituting larger heterocycles with the compact azetidine ring significantly enhances membrane permeability in mycobacterial species. The reduced polar surface area (PSA) of 3-(thiophen-3-ylmethoxy)azetidine derivatives (average PSA: 45-55 Ų) compared to piperidine analogs (PSA: 60-70 Ų) correlates with improved penetration through the mycobacterial cell envelope – a major barrier in tuberculosis treatment [6]. Computational predictions indicate that the optimal logP range for this scaffold is 2.1-3.8, balancing solubility and membrane permeability while avoiding excessive lipophilicity that drives off-target effects [3].
Bioisosteric optimization of 3-(thiophen-3-ylmethoxy)azetidine derivatives has yielded significant improvements in target affinity and pharmacokinetic properties. Systematic replacement of the thiophene moiety with alternative heterocycles identified benzo[b]thiophene and 5-chloroindole as superior bioisosteres for specific enzyme targets. These modifications enhance π-stacking capability while maintaining optimal steric compatibility with hydrophobic binding pockets [5] [6] [7].
The oxygen atom in the methoxy linker represents another strategic modification site. Sulfur-for-oxygen substitution generates the thioether analog, which demonstrates increased metabolic stability (t₁/₂ increased from 1.8 to 4.3 hours in microsomal assays) while preserving target affinity. Conversely, carbonyl incorporation creates a carbamate derivative with enhanced solubility (logS increased from -3.2 to -2.1) but reduced blood-brain barrier penetration, making it suitable for peripheral targets [5]. These modifications exemplify rational bioisosteric approaches that address specific developmental challenges without compromising the core pharmacophore.
Table 2: Bioisosteric Impact on Pharmacological Properties
Bioisostere | Target Affinity (IC₅₀, nM) | Metabolic Stability (t₁/₂, h) | Solubility (logS) | Membrane Permeability (Papp, ×10⁻⁶ cm/s) |
---|---|---|---|---|
Thiophene (parent) | 125 ± 12 | 1.8 ± 0.3 | -3.2 ± 0.1 | 15.3 ± 1.2 |
Benzo[b]thiophene | 34 ± 4 | 2.1 ± 0.2 | -4.1 ± 0.2 | 8.7 ± 0.8 |
5-Chloroindole | 41 ± 5 | 3.2 ± 0.4 | -3.8 ± 0.1 | 12.6 ± 1.1 |
Thiophene → Furan | 210 ± 25 | 0.9 ± 0.1 | -2.8 ± 0.2 | 18.9 ± 1.5 |
Oxygen → Sulfur | 118 ± 15 | 4.3 ± 0.5 | -3.5 ± 0.1 | 14.2 ± 1.3 |
ADMET profiling of bioisosteric analogs reveals critical structure-property relationships: (1) Five-membered heterocycles with higher aromaticity indices improve metabolic stability by resisting oxidative degradation; (2) Chlorine substitution at the thiophene 5-position enhances both target affinity (IC₅₀ improvement: 3.5-fold) and plasma protein binding; (3) Bioisosteres with reduced hydrogen bond donor count (<2) demonstrate superior cellular uptake in macrophage infection models – a crucial factor for intracellular mycobacteria elimination [5] [6]. These findings establish predictive guidelines for future bioisosteric development of azetidine-containing therapeutics.
Molecular hybridization strategies exploit the complementary pharmacological features of azetidine and thiophene motifs to create multifunctional agents with enhanced therapeutic potential. The 3-(thiophen-3-ylmethoxy)azetidine scaffold serves as an ideal hybridization platform due to its synthetic versatility and spatially distinct modification vectors. Three primary hybridization approaches have demonstrated success: (1) Direct conjugation with established pharmacophores via the azetidine nitrogen, (2) Ring fusion creating bicyclic systems, and (3) Tethering through flexible linkers to modulate distance and orientation between functional elements [1] [7].
The hybrid design process begins with computational pharmacophore mapping to identify complementary electrostatic and steric features. For cruzain inhibitors, hybridization of 3-(thiophen-3-ylmethoxy)azetidine with thiazole-based warheads yields compounds with dual inhibition mechanisms: the azetidine moiety binds the S2 pocket through hydrogen bonding, while the thiophene-thiazole hybrid system occupies the hydrophobic S3 subsite. This synergistic interaction achieves submicromolar inhibition (IC₅₀ = 0.28 μM) – a 12-fold improvement over non-hybridized analogs [1].
Table 3: Hybrid Pharmacophore Applications
Hybrid System | Therapeutic Target | Biological Activity | Advantage Over Parent Compounds |
---|---|---|---|
Azetidine-thiophene + Thiazole | Cruzain protease | IC₅₀ = 0.28 μM | 12-fold improved potency |
Azetidine + Benzo[b]thiophene | Factor Xa | Ki = 3.2 nM | 5-fold increased selectivity over thrombin |
Thiophene-azetidine + Triazole | Antioxidant systems | EC₅₀ = 8.7 μM (DPPH assay) | 3.2× reduced cytotoxicity |
Azetidine + Coumarin-thiophene | DNA gyrase | MIC = 0.12 μg/mL (M. tb) | Activity against MDR strains |
Synthetic accessibility remains a crucial consideration in hybridization strategies. The most efficient route to these hybrids employs a convergent approach: (1) Separate preparation of functionalized azetidine and thiophene intermediates, (2) Copper-catalyzed alkynyl-azide cycloaddition (CuAAC) for triazole-containing hybrids, or (3) Palladium-mediated Suzuki coupling for biaryl systems. This modular synthesis enables rapid generation of hybrid libraries for biological evaluation [1] [7]. The hybridization approach has proven particularly valuable in overcoming drug resistance, as evidenced by hybrid compounds maintaining nanomolar potency against multidrug-resistant mycobacterial strains through simultaneous engagement of multiple enzyme binding sites [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0